molecular formula C10H15ClIN B2400575 4-(tert-Butyl)-2-iodoaniline hydrochloride CAS No. 1799421-08-1

4-(tert-Butyl)-2-iodoaniline hydrochloride

Cat. No.: B2400575
CAS No.: 1799421-08-1
M. Wt: 311.59
InChI Key: FIXCAAFRTIWKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-iodoaniline hydrochloride is an organic compound that features a tert-butyl group, an iodine atom, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-iodoaniline hydrochloride typically involves the iodination of 4-(tert-Butyl)aniline. One common method is the Sandmeyer reaction, where 4-(tert-Butyl)aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom. The reaction conditions generally involve maintaining a low temperature to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling process.

Major Products

    Substitution: Products include azides, nitriles, and thioureas.

    Oxidation: Products include nitroanilines and nitrosoanilines.

    Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

4-(tert-Butyl)-2-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-iodoaniline hydrochloride depends on its chemical reactivity. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring. In coupling reactions, the compound forms a palladium complex, facilitating the transfer of the aryl group to the boronic acid.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)aniline: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    2-Iodoaniline: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-Iodoaniline: Lacks the tert-butyl group, resulting in different reactivity and applications.

Uniqueness

4-(tert-Butyl)-2-iodoaniline hydrochloride is unique due to the presence of both the tert-butyl group and the iodine atom. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom enhances the compound’s utility in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-tert-butyl-2-iodoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXCAAFRTIWKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.